3-Amino-3,4-dimethylpyrrolidin-2-one
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Overview
Description
3-Amino-3,4-dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It is a derivative of pyrrolidinone, characterized by the presence of an amino group and two methyl groups attached to the pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,4-dimethylpyrrolidin-2-one typically involves the reaction of 4-amino-2,2-dimethylpentanoic acid with acetic anhydride to form 4-amino-2,2-dimethylpentanamide. This intermediate is then subjected to oxidation under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones and their derivatives, which can have different functional groups attached to the pyrrolidinone ring .
Scientific Research Applications
3-Amino-3,4-dimethylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-3,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the amino and methyl groups.
3-Aminopyridin-2-one: Similar structure but with a pyridine ring instead of a pyrrolidinone ring.
3,4-Dimethylpyrrolidin-2-one: Lacks the amino group but has the same methyl substitutions.
Uniqueness
3-Amino-3,4-dimethylpyrrolidin-2-one is unique due to the presence of both an amino group and two methyl groups on the pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-amino-3,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-4-3-8-5(9)6(4,2)7/h4H,3,7H2,1-2H3,(H,8,9) |
InChI Key |
QDMKGMKEJWDDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C1(C)N |
Origin of Product |
United States |
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